N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H21F3N4O2S and its molecular weight is 522.55. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy and Molecular Characterization
Research into similar compounds has focused on their vibrational spectroscopic signatures, investigating the effects of rehybridization and hyperconjugation on their molecular structure. Studies utilizing Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, have characterized the geometric equilibrium, intramolecular hydrogen bonds, and harmonic vibrational wavenumbers of related molecules. Such analyses offer insights into the stability and electronic interactions of these compounds, with potential applications in understanding their behavior in various environments (Jenepha Mary et al., 2022).
Synthesis and Characterization of Polyimides
Research has also extended to the synthesis and characterization of thermally stable polyimides and poly(amide-imide) structures incorporating pyridyl or similar pendant groups. These polymers exhibit excellent solubility and thermal stability, making them suitable for high-performance materials in electronics and coatings. The incorporation of specific functional groups contributes to their unique properties, such as enhanced adsorption capacities for certain metals, offering applications in environmental remediation and filtration technologies (Mansoori et al., 2012).
Antimicrobial Studies
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial properties. Research involving sulfanilamide derivatives, for example, has explored their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, with potential applications in medical treatments and the development of compounds with targeted antibacterial and antifungal properties (Lahtinen et al., 2014).
Radiosynthesis for Imaging Applications
Compounds within this chemical family have been explored for their potential in radiosynthesis, particularly for imaging applications such as positron emission tomography (PET). The selective ligands developed from these compounds can be used for in vivo imaging of specific protein receptors, offering valuable tools for medical diagnostics and research into various neurological conditions (Dollé et al., 2008).
Crystal Structure Analysis
Further studies have focused on the crystal structure analysis of related compounds, offering insights into their molecular conformations, intermolecular interactions, and potential for forming inclusion compounds. Such research is crucial for understanding the solid-state properties of these molecules, which has implications for their use in pharmaceutical formulations and material science (Subasri et al., 2017).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O2S/c1-15-10-11-16(2)21(12-15)31-22(35)14-37-26-33-23-19-8-3-4-9-20(19)32-24(23)25(36)34(26)18-7-5-6-17(13-18)27(28,29)30/h3-13,32H,14H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGUEROFMQDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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